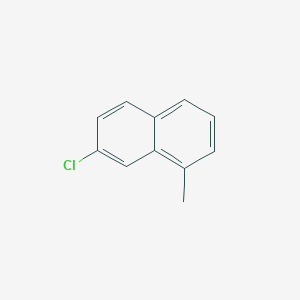
1,2,4,7-Tetrachloronaphthalene
説明
1,2,4,7-Tetrachloronaphthalene is a chemical compound with the formula C10H4Cl4. It has a molecular weight of 265.951 . It is also known by other names such as CN-34 and PCN-34 .
Synthesis Analysis
The degradation of 1,2,3,4-tetrachloronaphthalene (CN-27), which has a similar structure to 1,2,4,7-Tetrachloronaphthalene, was evaluated over three prepared rod-like Fe–Al composite oxides (FeAl-1, FeAl-5, and FeAl-10). The results showed that their reactive activities were in the order of FeAl-5 ≈ FeAl-10 ≫ FeAl-1 .Molecular Structure Analysis
The molecular structure of 1,2,4,7-Tetrachloronaphthalene consists of a naphthalene core with four chlorine atoms attached at the 1, 2, 4, and 7 positions .Chemical Reactions Analysis
The degradation of 1,2,3,4-tetrachloronaphthalene (CN-27) over Fe–Al composite oxides resulted in the generation of trichloronaphthalenes (1,2,3-TrCN and 1,2,4-TrCN, i.e., CN-13 and CN-14), dichloronaphthalenes (1,2-DiCN, 1,3-DiCN, 1,4-DiCN, and 2,3-DiCN, i.e., CN-3, CN-4, CN-5, and CN-10), and monochloronaphthalenes (1-MoCN and 2-MoCN, i.e., CN-1 and CN-2), suggesting the occurrence of successive hydrodechlorination reactions .Physical And Chemical Properties Analysis
1,2,4,7-Tetrachloronaphthalene is a colorless to pale-yellow solid with an aromatic odor .科学的研究の応用
Environmental and Biological Impact Studies
- Prenatal Toxicity and Maternal-Fetal Distribution : A study on 1,3,5,8-tetrachloronaphthalene (a close analog of 1,2,4,7-tetrachloronaphthalene) evaluated its prenatal toxicity and distribution in pregnant Wistar rats. This research highlights the penetration of such compounds across the blood-brain barrier and the placenta, and their accumulation in various tissues including the brain, uterus, and liver. It was found that while the compound did not cause maternal toxicity or teratogenic effects, fetotoxic effects were observed at non-toxic doses for dams (Kilanowicz et al., 2019).
Chemical Analysis and Separation Techniques
- Comprehensive GC Analysis of Tetrachloronaphthalenes : Research involving comprehensive two-dimensional gas chromatography (GC × GC) for analyzing tetrachloronaphthalene isomers demonstrated the technique's effectiveness in separating complex mixtures found in technical chloronaphthalene formulations. This study provides insights into the chemical analysis and differentiation of various isomers of tetrachloronaphthalenes, including 1,2,4,7-tetrachloronaphthalene, which is crucial for environmental monitoring and pollution studies (Łukaszewicz et al., 2007).
Degradation Studies
- Degradation over Fe–Al Composite Oxides : A study on the degradation of 1,2,3,4-tetrachloronaphthalene over rod-like Fe–Al composite oxides provides insights into the environmental degradation processes of chlorinated naphthalenes. This research is significant for understanding how these pollutants break down in the environment and the potential for developing remediation strategies (Liu et al., 2017).
Environmental Monitoring
- Spatial Distribution in Air over Great Lakes : An investigation into the spatial distribution of polychlorinated naphthalenes, including tetrachloronaphthalene, in the air over the Great Lakes area, provides essential data on environmental contamination levels. This study helps in assessing the environmental impact and guiding regulatory policies (Helm et al., 2003).
作用機序
The major hydrodechlorination pathway was judged to be CN-27 → CN-14 → CN-4 → CN-2. Additionally, the detected 1,2,3,4,6-pentachloronaphthalene (CN-50) and 1,2,4,6/7-tetrachloronaphthalenes (CN-33/34) suggested the reverse chlorination reaction also happened while the hydrodechlorination reaction was occurring .
Safety and Hazards
特性
IUPAC Name |
1,2,4,7-tetrachloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-5-1-2-6-7(3-5)10(14)9(13)4-8(6)12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXOBMRJWBBEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218135 | |
| Record name | Naphthalene, 1,2,4,7-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4,7-Tetrachloronaphthalene | |
CAS RN |
67922-21-8 | |
| Record name | Naphthalene, 1,2,4,7-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,2,4,7-tetrachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




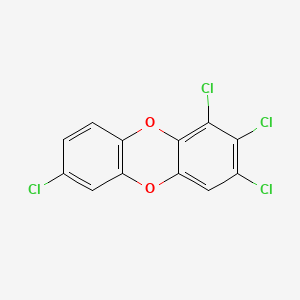

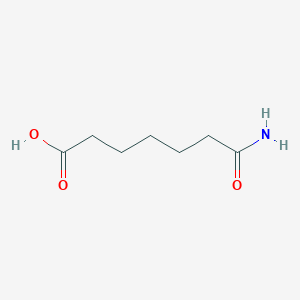

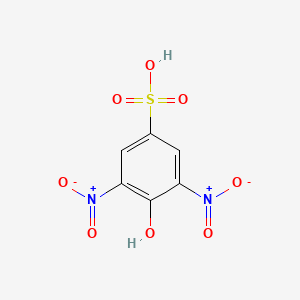




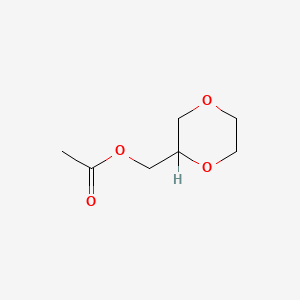
![Furo[2,3-c]pyridine, 2-methyl-](/img/structure/B3066033.png)
